(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
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Overview
Description
(S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development or biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride likely involves multiple steps, including the formation of the isoindoline-1,3-dione core, the introduction of the amino group, and the attachment of the chloroacetyl group. Typical reaction conditions might include:
Formation of Isoindoline-1,3-dione Core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of Chloroacetyl Group: Acylation reactions using chloroacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the amino or phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the chloroacetyl group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or halogenating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-amino-3-(3-(2-bromoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
- (S)-2-(2-amino-3-(3-(2-fluoroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
- (S)-2-(2-amino-3-(3-(2-iodoacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride
Uniqueness
The uniqueness of (S)-2-(2-amino-3-(3-(2-chloroacetyl)phenyl)propyl)isoindoline-1,3-dione hydrochloride might lie in its specific substituents, which could confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H18Cl2N2O3 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-[3-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c20-10-17(23)13-5-3-4-12(8-13)9-14(21)11-22-18(24)15-6-1-2-7-16(15)19(22)25;/h1-8,14H,9-11,21H2;1H/t14-;/m0./s1 |
InChI Key |
FUNOGXWNAOVFBX-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)C(=O)CCl)N.Cl |
Origin of Product |
United States |
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